molecular formula C9H16ClN5 B166565 Sebuthylazine CAS No. 7286-69-3

Sebuthylazine

Cat. No.: B166565
CAS No.: 7286-69-3
M. Wt: 229.71 g/mol
InChI Key: BZRUVKZGXNSXMB-UHFFFAOYSA-N
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Mechanism of Action

Sebuthylazine, also known as Sebuthylazin, is a triazine herbicide . It has been used in combination with other substances for weed control . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound primarily targets the photosystem II (PS II) in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy.

Mode of Action

This compound acts as a selective, systemic herbicide . It is absorbed by the roots and translocated throughout the plant . The compound binds to the serine 264 residue of the D1 protein in photosystem II . This binding inhibits the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant cannot produce the ATP and NADPH needed for growth and survival, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound disrupts the light-dependent reactions of photosynthesis. This prevents the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis. As a result, the plant cannot convert carbon dioxide into glucose, a process that is vital for its growth and survival .

Pharmacokinetics

It is known that the compound is selectively absorbed by the roots and translocated throughout the plant . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the compound prevents the plant from producing the energy and reducing power it needs to survive . This leads to the death of the plant, thereby controlling the growth of weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sebuthylazine is synthesized through a series of chemical reactions involving the chlorination of triazine derivatives. The general synthetic route involves the reaction of cyanuric chloride with ethylamine and sec-butylamine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sebuthylazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

Sebuthylazine has several scientific research applications, including:

Comparison with Similar Compounds

    Atrazine: Another triazine herbicide with a similar mode of action but different selectivity and application spectrum.

    Simazine: Similar to atrazine, used for pre-emergence weed control.

    Propazine: Another triazine herbicide with a slightly different chemical structure and application.

Uniqueness of Sebuthylazine: this compound is unique due to its specific combination of ethyl and sec-butyl groups, which confer distinct selectivity and systemic properties compared to other triazine herbicides .

Properties

IUPAC Name

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRUVKZGXNSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058171
Record name Sebuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7286-69-3
Record name Sebuthylazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7286-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sebuthylazine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sebuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebuthylazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEBUTHYLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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